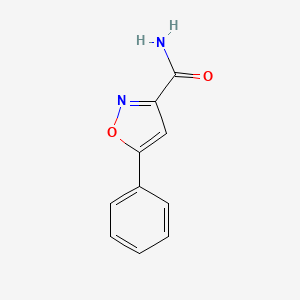

5-Phenyl-3-isoxazolecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-10(13)8-6-9(14-12-8)7-4-2-1-3-5-7/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVXNFGUPSDDTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337313 | |

| Record name | 5-Phenyl-3-isoxazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23088-52-0 | |

| Record name | 5-Phenyl-3-isoxazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,2-oxazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Phenyl-3-isoxazolecarboxamide synthesis pathway and mechanism

An In-depth Technical Guide to the Synthesis of 5-Phenyl-3-isoxazolecarboxamide

Introduction

The isoxazole ring system is a privileged scaffold in medicinal chemistry, found in a variety of biologically active molecules and approved pharmaceutical agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of enzyme inhibitors and receptor modulators. This compound, in particular, represents a core structural motif whose derivatives are explored for various therapeutic applications. The related compound, Leflunomide, an isoxazole carboxamide derivative, is a well-known disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis by inhibiting pyrimidine synthesis.[3][4]

This technical guide provides a comprehensive overview of a primary and robust synthetic pathway for this compound. It is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and workflow visualizations to facilitate its synthesis in a laboratory setting. The narrative emphasizes the causality behind experimental choices, grounding the practical steps in established principles of organic chemistry.

Part 1: The Core Synthetic Strategy

The most common and efficient synthesis of this compound is a multi-step process that can be logically divided into three main stages:

-

Formation of the Isoxazole Core : Construction of the 5-phenylisoxazole-3-carboxylic acid scaffold via a [3+2] cycloaddition reaction.

-

Activation of the Carboxylic Acid : Conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

-

Amidation : Formation of the final carboxamide product through nucleophilic acyl substitution.

This modular approach allows for purification at intermediate stages, ensuring high purity of the final compound.

Workflow Overview

The overall synthetic transformation can be visualized as follows:

Part 2: Detailed Synthesis Pathway and Experimental Protocols

Stage 1: Synthesis of 5-Phenylisoxazole-3-carboxylic Acid

The cornerstone of this synthesis is the formation of the isoxazole ring. The most widely reported and effective method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1][5] This reaction is a prime example of "click chemistry"—a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1]

Step 1.1: Formation of Ethyl 5-Phenylisoxazole-3-carboxylate via [3+2] Cycloaddition

In this key step, benzonitrile oxide is generated in situ from benzaldehyde oxime and reacts with ethyl propiolate to form the isoxazole ring.

-

Reaction Scheme: (A diagram showing benzaldehyde oxime reacting with an oxidizing agent to form benzonitrile oxide, which then reacts with ethyl propiolate to yield ethyl 5-phenylisoxazole-3-carboxylate).

-

Experimental Protocol:

-

Preparation of Benzaldehyde Oxime: To a stirred solution of benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq). Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the aldehyde. The product can be isolated by pouring the reaction mixture into water and filtering the resulting precipitate.

-

Cycloaddition: In a well-ventilated fume hood, dissolve benzaldehyde oxime (1.0 eq) and ethyl propiolate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Slowly add an oxidizing agent to generate the nitrile oxide in situ. A common and effective system is aqueous sodium hypochlorite (bleach) with a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide. Alternatively, reagents like N-Chlorosuccinimide (NCS) can be used.

-

Maintain the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.

-

Upon completion, perform an aqueous workup. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure ethyl 5-phenylisoxazole-3-carboxylate.

-

-

Causality and Expertise:

-

In situ Generation: Benzonitrile oxide is unstable and prone to dimerization.[2] Generating it in situ ensures that its concentration remains low and that it reacts preferentially with the dipolarophile (ethyl propiolate).

-

Solvent Choice: DCM is a common choice as it is relatively non-polar and effectively dissolves the starting materials without interfering with the reaction.

-

Regioselectivity: The reaction between an aryl nitrile oxide and an electron-deficient alkyne like ethyl propiolate is highly regioselective, yielding the 3,5-disubstituted isoxazole almost exclusively. This is governed by the frontier molecular orbital (FMO) theory.[1]

-

Step 1.2: Hydrolysis to 5-Phenylisoxazole-3-carboxylic Acid

The ester is converted to the corresponding carboxylic acid via saponification.

-

Reaction Scheme: (A diagram showing the hydrolysis of ethyl 5-phenylisoxazole-3-carboxylate to 5-phenylisoxazole-3-carboxylic acid).

-

Experimental Protocol:

-

Dissolve ethyl 5-phenylisoxazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution by slowly adding concentrated hydrochloric acid (HCl) until the pH is ~2. A white precipitate of 5-phenylisoxazole-3-carboxylic acid will form.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.[6][7]

-

-

Causality and Expertise:

-

Base Choice: NaOH is a strong base that effectively hydrolyzes the ester. An excess is used to drive the reaction to completion.

-

Acidification: The product exists as a sodium carboxylate salt in the basic solution. Acidification is necessary to protonate the carboxylate and precipitate the neutral carboxylic acid, which is much less soluble in water.

-

Stage 2: Activation via Acyl Chloride Formation

Carboxylic acids are generally poor electrophiles for amidation. Conversion to a highly reactive acid chloride is a standard and effective activation strategy.[8][9]

-

Reaction Scheme: (A diagram showing the conversion of 5-phenylisoxazole-3-carboxylic acid to 5-phenylisoxazole-3-carbonyl chloride using thionyl chloride).

-

Experimental Protocol:

-

In a fume hood, suspend 5-phenylisoxazole-3-carboxylic acid (1.0 eq) in a suitable solvent like toluene or DCM.[4]

-

Add a catalytic amount of N,N-Dimethylformamide (DMF).

-

Slowly add thionyl chloride (SOCl₂, 1.1-1.5 eq) dropwise at room temperature.[10][11]

-

Heat the mixture to reflux (typically 50-70°C) for 1-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure. This is often done by co-evaporation with toluene.

-

The resulting crude 5-phenylisoxazole-3-carbonyl chloride is a highly reactive intermediate and is typically used immediately in the next step without further purification.[12][13]

-

-

Causality and Expertise:

-

Reagent: Thionyl chloride is an excellent choice because the byproducts of the reaction (HCl and SO₂) are gases, which are easily removed, simplifying the workup.[10]

-

Catalyst: DMF catalyzes the reaction by forming a small amount of the highly reactive Vilsmeier reagent in situ, which accelerates the conversion.

-

Anhydrous Conditions: This reaction is highly sensitive to moisture, as water will readily hydrolyze both thionyl chloride and the product acid chloride. All glassware must be thoroughly dried.

-

Stage 3: Amidation to this compound

The final step is the reaction of the activated acid chloride with an ammonia source to form the target amide.[9]

-

Reaction Scheme: (A diagram showing the reaction of 5-phenylisoxazole-3-carbonyl chloride with ammonia to form this compound).

-

Experimental Protocol:

-

Dissolve the crude 5-phenylisoxazole-3-carbonyl chloride from the previous step in an anhydrous aprotic solvent (e.g., DCM, THF).

-

Cool the solution in an ice bath (0°C).

-

Bubble anhydrous ammonia gas through the solution or, more conveniently, add a solution of ammonia in a suitable solvent (e.g., 2M ammonia in methanol or concentrated aqueous ammonium hydroxide) dropwise.

-

Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature for an additional 1-2 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.

-

If using an organic solvent, separate the layers. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound as a solid.

-

-

Causality and Expertise:

-

Stoichiometry: At least two equivalents of ammonia are required. The first acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct generated in the reaction. Using an excess of ammonia helps to drive the reaction to completion.

-

Temperature Control: The reaction is exothermic. Performing the addition at 0°C helps to control the reaction rate and minimize potential side reactions.

-

Part 3: Reaction Mechanisms

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Mechanism of 1,3-Dipolar Cycloaddition

The formation of the isoxazole ring proceeds through a concerted, pericyclic mechanism.[1]

-

Nitrile Oxide Formation: The aldoxime is oxidized, eliminating water to form the high-energy nitrile oxide intermediate.

-

Concerted Cycloaddition: The nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile) approach each other. In a single, concerted step, the pi electrons from both components rearrange to form two new sigma bonds, creating the five-membered heterocyclic ring. The reaction proceeds through a cyclic transition state.[1]

Mechanism of Acyl Chloride Formation with Thionyl Chloride

The conversion of the carboxylic acid to the acid chloride involves nucleophilic substitution at the sulfur atom of SOCl₂.

-

The carboxylic acid's hydroxyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[10]

-

A chloride ion is eliminated, forming a chlorosulfite intermediate.

-

The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

-

The carbonyl double bond reforms, and the chlorosulfite group departs. This departure is irreversible as the group decomposes into stable gaseous products: sulfur dioxide (SO₂) and another chloride ion (which is protonated to HCl).[10]

Summary and Data Presentation

The described pathway provides a reliable method for synthesizing this compound. Typical yields and key parameters are summarized below.

| Step | Key Reagents | Solvent | Temp. (°C) | Typical Yield (%) |

| 1.1: Cycloaddition | Benzaldehyde oxime, Ethyl propiolate, NCS | DCM | 25 | 65-80 |

| 1.2: Hydrolysis | Ethyl 5-phenylisoxazole-3-carboxylate, NaOH | Ethanol/Water | Reflux | 85-95 |

| 2: Acyl Chloride Formation | 5-Phenylisoxazole-3-carboxylic acid, SOCl₂ | Toluene | 70 | >95 (crude) |

| 3: Amidation | 5-Phenylisoxazole-3-carbonyl chloride, NH₃ | DCM / THF | 0 to 25 | 70-90 |

Note: Yields are representative and can vary based on reaction scale, purity of reagents, and specific laboratory techniques.

References

- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-PHENYLISOXAZOLE-3-CARBOXYLIC ACID | 14441-90-8 [chemicalbook.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]

- 13. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]

Biological activity of 5-phenyl-3-isoxazolecarboxamide derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Phenyl-3-Isoxazolecarboxamide Derivatives

Foreword

The isoxazole ring is a five-membered heterocycle that has established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it a cornerstone in the design of a multitude of therapeutic agents. Among the vast library of isoxazole-containing compounds, the this compound core represents a particularly fruitful area of research, demonstrating a remarkable breadth of biological activities. The clinical success of drugs like the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide, both built around an isoxazole nucleus, underscores the therapeutic potential inherent in this chemical class.[3][4][5][6] This guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of this compound derivatives, intended for researchers and professionals in drug discovery and development. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by detailed experimental protocols and mechanistic insights.[1][3]

Synthetic Strategy: Forging the Core Scaffold

The construction of this compound derivatives typically follows a convergent synthetic route. The foundational step is the synthesis of the 5-phenyl-3-isoxazolecarboxylic acid core, which is subsequently activated and coupled with a diverse array of primary or secondary amines to yield the target carboxamides. This modular approach allows for extensive structural diversification, which is crucial for probing structure-activity relationships (SAR).

General Synthetic Workflow

The primary pathway involves the condensation of a substituted acetophenone with diethyl oxalate to form a diketoester, which then undergoes cyclization with hydroxylamine hydrochloride to form the ethyl 5-phenylisoxazole-3-carboxylate. Saponification yields the key carboxylic acid intermediate. The final step is an amide coupling reaction, often facilitated by reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP), with a selected aniline or amine derivative.[7][8]

Caption: General Synthetic Workflow for 5-phenyl-3-isoxazolecarboxamides.

Detailed Experimental Protocol: Synthesis of N-(4-chlorophenyl)-5-methyl-3-phenylisoxazole-4-carboxamide

This protocol provides a representative method for the final amide coupling step, a critical juncture for generating chemical diversity.

Materials:

-

5-methyl-3-phenylisoxazole-4-carboxylic acid (1 equivalent)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents)

-

4-Dimethylaminopyridine (DMAP) (0.2 equivalents)

-

4-chloroaniline (1.05 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert argon atmosphere, add 5-methyl-3-phenylisoxazole-4-carboxylic acid (e.g., 3 mmol, 609 mg).[7]

-

Solvent Addition: Dissolve the starting material in anhydrous DCM (e.g., 20 mL).

-

Activator Addition: Add DMAP (0.2 eq., 73 mg) and EDC (1.1 eq., 632 mg) to the solution.[7]

-

Activation: Stir the mixture at room temperature for 30 minutes. The formation of a highly reactive O-acylisourea intermediate occurs during this step, which is susceptible to nucleophilic attack.

-

Nucleophile Addition: Add 4-chloroaniline (1.05 eq.) to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., n-hexane:ethyl acetate) to yield the pure carboxamide derivative.[7]

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Anticancer Activity: Targeting Uncontrolled Proliferation

The this compound scaffold has proven to be a potent framework for the development of novel anticancer agents.[7][9] Derivatives have demonstrated significant cytotoxic activity against a wide range of human cancer cell lines.

In Vitro Cytotoxicity

Numerous studies have documented the antiproliferative effects of these compounds. The potency is highly dependent on the substitution patterns on both the C-5 phenyl ring and the N-phenyl ring of the carboxamide moiety.[1][7]

| Compound ID | Substituent (N-phenyl) | Cell Line | IC₅₀ (µM) | Reference Drug (Doxorubicin) IC₅₀ (µM) | Reference |

| 2a | 2,4-dichloro | HeLa | 0.91 ± 1.03 | ~2.2 | [1] |

| 2a | 2,4-dichloro | Hep3B | 8.02 ± 1.33 | 2.23 | [1][9] |

| 130 | 4-fluoro | MCF-7 | 4.56 ± 2.32 | Not specified | [1] |

| 2e | 4-(trifluoromethoxy)phenyl | B16-F1 | 0.079 | 0.056 | [7] |

| 2a | 4-(tert-butyl)phenyl | Colo205 | 9.179 | Not specified | [7] |

| 2a | 4-(tert-butyl)phenyl | HepG2 | 7.55 | Not specified | [7] |

Table 1: Representative cytotoxic activities of this compound derivatives against various cancer cell lines.

Mechanism of Action: Induction of Apoptosis

While the precise mechanisms can vary, a prominent pathway for the anticancer activity of isoxazole derivatives is the induction of apoptosis (programmed cell death).[10] Some compounds have been shown to trigger pro-apoptotic signaling cascades.[6] This can involve the activation of caspases, a family of cysteine proteases that execute the apoptotic program, and the disruption of the mitochondrial membrane potential.[6][10]

Caption: Simplified intrinsic apoptosis pathway targeted by some isoxazole derivatives.

Protocol: In Vitro Cytotoxicity (MTS Assay)

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Microplate reader (490 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for untreated controls (medium only) and vehicle controls (medium with DMSO). Incubate for 48-72 hours.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Anti-inflammatory Activity: Quenching the Inflammatory Cascade

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases. Isoxazole derivatives, particularly 5-phenyl-3-isoxazolecarboxamides, have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[1][11]

COX Inhibition and Mechanism

COX enzymes (COX-1 and COX-2) are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins, which are key inflammatory mediators.[2] Valdecoxib, a selective COX-2 inhibitor, contains an isoxazole core and serves as a prime example of this therapeutic strategy.[6] By inhibiting COX-2, these compounds reduce the synthesis of prostaglandins, thereby alleviating pain and inflammation, often with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[8][11]

Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.

Quantitative COX Inhibition Data

The selectivity of compounds for COX-2 over COX-1 is a critical parameter in developing safer anti-inflammatory drugs.

| Compound ID | Substituents | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| A13 | 3-(3,4-dimethoxyphenyl), N-(4-chlorophenyl) | 64 | 13 | 4.92 | [8] |

| C6 | Chalcone-linked isoxazole | Not specified | Potent | Potent | [11] |

| C5 | Chalcone-linked isoxazole | Not specified | Potent | Potent | [11] |

| C3 | Chalcone-linked isoxazole | Not specified | Potent | Potent | [11] |

Table 2: In Vitro COX inhibitory activity of selected isoxazole derivatives.

Protocol: In Vitro COX Inhibition Assay

This fluorometric assay measures the peroxidase activity of COX enzymes.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

ADHP (10-acetyl-3,7-dihydroxyphenoxazine) (probe)

-

Heme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compounds and a reference inhibitor (e.g., Celecoxib)

-

96-well black microplate

-

Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer containing heme.

-

Compound Addition: To the wells of a 96-well plate, add the test compounds at various concentrations.

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding a solution containing arachidonic acid and the ADHP probe.

-

Kinetic Measurement: Immediately begin reading the fluorescence intensity every minute for 10-20 minutes. The peroxidase component of COX catalyzes the conversion of ADHP to the highly fluorescent resorufin in the presence of PGG₂, the product of the cyclooxygenase reaction.

-

Data Analysis: Determine the reaction rate (slope of the fluorescence vs. time curve). Calculate the percent inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value by plotting percent inhibition against inhibitor concentration.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. This compound derivatives have shown promising activity against a range of bacterial and fungal pathogens.[8][12]

Spectrum of Activity

These compounds have been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal species. Activity is often enhanced by the presence of specific substituents, such as thiophene moieties or halogens.[12][13] A notable feature of some derivatives is their ability to inhibit or reduce the formation of microbial biofilms, which are notoriously difficult to eradicate.[12]

| Compound ID | Substituents | Microorganism | MIC (mg/mL) | Reference |

| A8 | 3-(4-fluorophenyl), N-(4-(tert-butyl)phenyl) | Pseudomonas aeruginosa | 2.0 | [8] |

| A8 | 3-(4-fluorophenyl), N-(4-(tert-butyl)phenyl) | Klebsiella pneumoniae | 2.0 | [8] |

| A8 | 3-(4-fluorophenyl), N-(4-(tert-butyl)phenyl) | Candida albicans | 2.0 | [8] |

| PUB9 | 5-amino-3-methylisoxazole derivative | Staphylococcus aureus | <0.002 | [12] |

Table 3: Minimum Inhibitory Concentration (MIC) of selected isoxazole derivatives.

Protocol: Broth Microdilution Assay for MIC Determination

This is the gold standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

Materials:

-

Bacterial/fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Test compounds and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

-

Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of each test compound in the appropriate broth directly in the 96-well plate (e.g., concentrations ranging from 256 to 0.5 µg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no drug) to ensure microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye. An indicator dye like resazurin can be used to aid visualization.

Structure-Activity Relationship (SAR) Insights

The extensive research into this class of compounds has yielded valuable insights into the structural requirements for biological activity.

-

Anticancer Activity: For antiproliferative activity, substitution on the 3-phenyl ring with halogens (F, Cl) often enhances potency.[7] The nature of the substituent on the N-phenyl ring of the carboxamide is critical, with groups like trifluoromethoxy (2e) leading to potent activity against specific cell lines like melanoma B16-F1.[7]

-

Anti-inflammatory (COX) Activity: For selective COX-2 inhibition, bulky substituents on the phenyl rings are favorable. For instance, the 3,4-dimethoxy substitution on the 3-phenyl ring and a Cl atom on the N-phenyl ring (A13) created ideal binding interactions within the secondary pocket of the COX-2 active site.[8]

-

Antioxidant Activity: The presence of electron-donating groups (EDG), such as a t-butyl group at the para position of the N-phenyl ring, has been shown to enhance antioxidant activity, likely by stabilizing the radical formed upon hydrogen atom abstraction.[14][15]

Caption: Summary of key structure-activity relationships for the scaffold.

(Note: The DOT script above is conceptual. A chemical structure image would be needed for isoxazole_core.png for actual rendering.)

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile and pharmacologically significant structure. Derivatives have consistently demonstrated potent and diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The modularity of their synthesis allows for fine-tuning of their properties, leading to compounds with high potency and, in some cases, desirable selectivity for their biological targets.

Future research should focus on optimizing the pharmacokinetic profiles (ADME properties) of lead compounds to improve their potential for in vivo efficacy.[11][16] The development of multi-target ligands, for instance, compounds with both anti-inflammatory and anticancer properties, represents an exciting frontier. Furthermore, exploring novel mechanisms of action and identifying the direct molecular targets for the most potent derivatives will be crucial for their translation into next-generation therapeutics.[17]

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 2. ijcrt.org [ijcrt.org]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. ijpca.org [ijpca.org]

- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 12. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 17. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

Anticancer Properties of Substituted 5-Phenyl-3-Isoxazolecarboxamides: A Mechanistic and Methodological Overview

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring system represents a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This guide focuses on a specific, highly promising subclass: substituted 5-phenyl-3-isoxazolecarboxamides. These compounds have emerged as potent anticancer agents, exhibiting activity against a wide array of human cancer cell lines, including melanoma, colon, and liver cancers.[2] Their mechanisms of action are diverse and target critical oncogenic pathways, such as the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[3][4] We will dissect the synthetic strategies, provide detailed protocols for biological evaluation, analyze structure-activity relationships (SAR), and explore the mechanistic underpinnings of their anticancer effects. This document is intended to serve as a practical and theoretical resource for researchers actively engaged in the discovery and development of novel isoxazole-based cancer therapeutics.

The Isoxazole Scaffold: A Cornerstone in Modern Oncological Research

Heterocyclic compounds are foundational to drug discovery, and the isoxazole moiety—a five-membered ring with adjacent nitrogen and oxygen atoms—is a particularly versatile pharmacophore.[5][6] Its unique electronic configuration, metabolic stability, and capacity to form crucial hydrogen bonding interactions with protein targets make it an ideal building block for novel therapeutics.[1][6] In the context of oncology, isoxazole derivatives have been successfully developed to inhibit a variety of targets, including Heat Shock Protein 90 (HSP90), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and tubulin, all of which are pivotal for tumor growth, proliferation, and survival.[7][8][9] The 5-phenyl-3-isoxazolecarboxamide core, in particular, allows for systematic chemical modification at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthetic Strategy: From Building Blocks to Bioactive Compounds

The rational design of novel anticancer agents begins with robust and reproducible chemical synthesis. The most common and efficient pathway to generate a library of 5-phenyl-3-isoxazolecarboxamides involves a two-stage process: first, the construction of the core isoxazole ring, followed by the coupling of the resulting carboxylic acid with a panel of substituted anilines.

Causality in Synthesis: The Amide Coupling Reaction

The final and most critical step in generating diversity is the amide bond formation. This reaction is typically mediated by a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).

-

Expertise in Action: The choice of EDC is deliberate. It is a water-soluble carbodiimide that activates the carboxylic acid group of the isoxazole, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of the aniline. DMAP acts as an acyl transfer catalyst, further enhancing the reaction rate and yield by forming an even more reactive DMAP-acylpyridinium salt. This self-validating system ensures high conversion under mild conditions, which is crucial for preserving potentially sensitive functional groups on the substituted aniline partners.

Detailed Protocol: Synthesis of a Representative 5-Methyl-3-phenylisoxazole-4-carboxamide Derivative

This protocol provides a representative methodology for the final amide coupling step.[2]

Materials:

-

5-Methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq)

-

Substituted Aniline (1.1 eq)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert argon atmosphere, add 5-methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq) and dissolve in anhydrous DCM.

-

Activator Addition: Add DMAP (0.2 eq) followed by EDC (1.1 eq) to the solution.

-

Activation: Stir the mixture at room temperature (20-25°C) for 30 minutes. The formation of the active ester intermediate occurs during this step.

-

Nucleophilic Attack: Add the desired substituted aniline (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the final this compound.

Visualization: Synthetic Workflow

The following diagram illustrates the general synthetic pathway.

Caption: General two-stage synthesis of 5-phenyl-3-isoxazolecarboxamides.

Biological Evaluation: Quantifying Anticancer Efficacy

A robust biological evaluation pipeline is essential to identify lead candidates. The process begins with broad screening for cytotoxicity against a panel of cancer cell lines, followed by more focused mechanistic studies for the most potent compounds.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.

Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate human cancer cells (e.g., B16-F1 melanoma, Colo205 colon, HepG2 liver) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[2]

-

Compound Treatment: Prepare serial dilutions of the synthesized isoxazolecarboxamides in culture medium. Treat the cells with a range of concentrations (e.g., 0.05 µM to 300 µM) and incubate for 48-72 hours.[2] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Summary: Antiproliferative Activity of Representative Compounds

The following table summarizes the cytotoxic activity of several substituted 5-methyl-3-phenylisoxazole-4-carboxamide derivatives against various cancer cell lines, demonstrating the impact of substitution patterns.[2]

| Compound ID | N-Phenyl Substitution | Cancer Cell Line | IC₅₀ (µM) |

| 2a | 4-tert-butyl | Colo205 | 9.18 |

| 2a | 4-tert-butyl | HepG2 | 7.55 |

| 2e | 4-trifluoromethoxy | B16-F1 (Melanoma) | 0.079 |

| Dox | (Reference Drug) | B16-F1 (Melanoma) | 0.056 |

Data extracted from Hawash et al., 2022.[2]

Unraveling the Mechanisms of Anticancer Action

The therapeutic potential of 5-phenyl-3-isoxazolecarboxamides stems from their ability to modulate multiple cancer-relevant pathways.[3][4] Understanding these mechanisms is crucial for rational drug development and identifying potential patient populations who might benefit most.

Key Molecular Targets

-

Tubulin Polymerization: Certain isoxazole derivatives function as tubulin-targeting agents.[6][9] They can bind to tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with cytoskeletal function is catastrophic for rapidly dividing cells, leading to a mitotic block at the G2/M phase of the cell cycle and subsequent apoptosis.[9]

-

Protein Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. Isoxazole-based compounds have been identified as potent inhibitors of key kinases like VEGFR2, which is critical for angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[8]

-

HSP90 Inhibition: Heat Shock Protein 90 (HSP90) is a molecular chaperone responsible for the stability and function of numerous "client" proteins, many of which are oncoproteins. Inhibition of HSP90 leads to the degradation of these client proteins, crippling multiple oncogenic signaling pathways simultaneously.[7]

Visualization: Simplified Cancer Signaling and Isoxazole Inhibition

This diagram illustrates how isoxazole derivatives can intervene in key cancer pathways.

Caption: Inhibition of multiple oncogenic pathways by isoxazolecarboxamides.

Structure-Activity Relationship (SAR) Analysis

SAR studies provide critical insights into how chemical structure correlates with biological activity, guiding the design of more potent and selective analogs.

-

N-Phenyl Ring Substitutions: The substitutions on the N-phenyl ring of the carboxamide are a major determinant of potency. Electron-withdrawing groups, such as trifluoromethoxy (-OCF₃) or trifluoromethyl (-CF₃), at the para-position often lead to a significant increase in antiproliferative activity, as seen with compound 2e (IC₅₀ = 0.079 µM).[2] In contrast, bulky, electron-donating groups like tert-butyl can confer potent activity against different cell lines, highlighting that the optimal substitution is target-dependent.[2][10]

-

5-Phenyl Ring Substitutions: The 5-phenyl ring at the other end of the isoxazole core also offers a site for modification. Studies have shown that halogen substitutions (e.g., -F, -Cl) on this ring can enhance activity against specific cancer lines like MCF-7 (breast cancer).[2]

-

The Isoxazole-Carboxamide Core: The core structure itself is considered a key pharmacophore.[2] The relative orientation of the phenyl rings and the hydrogen-bonding capabilities of the carboxamide linker are essential for interaction with biological targets.

Future Directions and Therapeutic Potential

The substituted this compound scaffold is a highly druggable and versatile platform for the development of next-generation anticancer agents. The potent, low-nanomolar activity of optimized analogs like compound 2e against aggressive cancers such as melanoma underscores their therapeutic potential.[2]

Future research should focus on:

-

In Vivo Efficacy: Advancing lead compounds into preclinical animal models to evaluate their efficacy, tolerability, and pharmacokinetic profiles.

-

Target Deconvolution: Precisely identifying the primary molecular target(s) for the most potent compounds to better understand their mechanism of action and potential biomarkers for patient selection.

-

Formulation Development: Exploring advanced drug delivery systems, such as nanoemulgels, which have been shown to enhance the cellular permeability and potency of isoxazolecarboxamides.[2]

By integrating rational design, robust synthesis, and comprehensive biological evaluation, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Document: Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (CHEMBL5096181) - ChEMBL [ebi.ac.uk]

- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. espublisher.com [espublisher.com]

- 6. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of 5-Phenyl-3-Isoxazolecarboxamide Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Imperative for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a key contributor to the pathophysiology of a wide array of debilitating diseases when dysregulated. Chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders represent a significant global health burden, driving a continuous search for novel therapeutic interventions. While non-steroidal anti-inflammatory drugs (NSAIDs) are mainstays in treatment, their long-term use is often associated with significant gastrointestinal and cardiovascular side effects. This underscores the critical need for the development of new classes of anti-inflammatory agents with improved efficacy and safety profiles.

The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Notably, the 5-phenyl-3-isoxazolecarboxamide core represents a promising chemotype for the development of novel anti-inflammatory drugs. This technical guide provides an in-depth exploration of the anti-inflammatory potential of these analogs, from their molecular mechanisms of action to detailed protocols for their synthesis and biological evaluation.

Molecular Mechanisms of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of this compound analogs are believed to be mediated through the modulation of several key signaling pathways and enzymes that are central to the inflammatory response.

Inhibition of Cyclooxygenase-2 (COX-2)

A primary mechanism underlying the anti-inflammatory activity of many isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3][4][5] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[6] While COX-1 is constitutively expressed in most tissues and plays a role in physiological homeostasis, COX-2 is upregulated at sites of inflammation.[4][6] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy to mitigate the gastrointestinal side effects associated with traditional NSAIDs.[6]

Several studies have demonstrated that isoxazole-containing compounds can act as potent and selective COX-2 inhibitors.[3][4][7] The structural features of the this compound scaffold can be optimized to enhance binding to the active site of the COX-2 enzyme.

Modulation of NF-κB and MAPK Signaling Pathways

Beyond COX inhibition, the anti-inflammatory effects of these analogs can be attributed to their ability to interfere with intracellular signaling cascades that regulate the expression of pro-inflammatory genes. Two of the most critical pathways in this context are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB signaling pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[8][9][10] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[8][11]

The MAPK family of proteins, including p38, JNK, and ERK, are also key regulators of inflammation.[12][13][14][15] These kinases are activated by a variety of extracellular stimuli, including LPS, and in turn, phosphorylate and activate downstream transcription factors that drive the expression of pro-inflammatory genes.[12][15]

By inhibiting the activation of NF-κB and MAPKs, this compound analogs can effectively suppress the production of a broad spectrum of inflammatory mediators.

Experimental Validation: Protocols and Methodologies

A robust evaluation of the anti-inflammatory potential of novel compounds requires a combination of in vitro and in vivo assays. The following protocols provide a framework for the comprehensive assessment of this compound analogs.

Chemical Synthesis

The synthesis of this compound analogs can be achieved through a multi-step process, beginning with the formation of the core isoxazole ring, followed by amide coupling.

Protocol 1: Synthesis of N-Aryl-5-phenyl-3-isoxazolecarboxamides [11][16][17]

-

Synthesis of 5-phenyl-3-isoxazolecarboxylic acid:

-

This can be achieved via several synthetic routes. A common method involves the cycloaddition reaction between a phenyl-substituted alkyne and a nitrile oxide precursor.[8] Alternatively, a Claisen-Schmidt condensation can be employed to form a chalcone, which is then reacted with hydroxylamine hydrochloride.[18]

-

-

Amide Coupling Reaction:

-

Dissolve 5-phenyl-3-isoxazolecarboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the desired substituted aniline (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-aryl-5-phenyl-3-isoxazolecarboxamide.

-

In Vitro Assays

Protocol 2: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages (Griess Assay) [3][6][19]

-

Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO), a key inflammatory mediator.[1][14][20] The Griess assay provides a simple and sensitive colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite.[8][12][21][22]

-

Procedure:

-

Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Protocol 3: Measurement of TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages (ELISA) [1][13][14]

-

Rationale: Tumor necrosis factor-alpha (TNF-α) is a pivotal pro-inflammatory cytokine produced by macrophages upon LPS stimulation.[23] Its quantification provides a direct measure of the anti-inflammatory activity of the test compounds.

-

Procedure:

-

Follow steps 1-3 of the Griess Assay protocol.

-

Collect the cell culture supernatant.

-

Quantify the amount of TNF-α in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Protocol 4: In Vitro COX-1 and COX-2 Inhibition Assay [4][24][25][26]

-

Rationale: This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of COX-1 and COX-2, allowing for the determination of both potency (IC50) and selectivity.

-

Procedure:

-

Utilize a commercially available COX inhibitor screening assay kit (e.g., fluorometric or colorimetric).

-

In a 96-well plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme.

-

Add various concentrations of the test compounds or a vehicle control.

-

Pre-incubate to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Measure the production of prostaglandin E2 (PGE2) or another prostanoid product using the detection method specified in the kit (e.g., fluorescence or absorbance).

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

In Vivo Assay

Protocol 5: Carrageenan-Induced Paw Edema in Rats [2][4][10][15][20][25][27]

-

Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[2][25] Carrageenan injection induces a biphasic inflammatory response, with the release of histamine and serotonin in the early phase, followed by the production of prostaglandins in the later phase.[20][25] This model is particularly sensitive to inhibitors of prostaglandin synthesis, making it suitable for evaluating NSAID-like compounds.[4][9]

-

Procedure:

-

Acclimatize male Wistar or Sprague-Dawley rats for at least one week.

-

Administer the test compounds orally or intraperitoneally at various doses. Administer a positive control (e.g., indomethacin) and a vehicle control to separate groups.

-

After 30-60 minutes, induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

-

Structure-Activity Relationships (SAR)

The anti-inflammatory potency of this compound analogs can be significantly influenced by the nature and position of substituents on the phenyl rings. A systematic analysis of these structural modifications is crucial for the rational design of more potent and selective inhibitors.

| Analog | R1 (on 5-phenyl ring) | R2 (on N-phenyl ring) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

| A | H | 4-Cl | 0.013 | 4.63 | [9] |

| B | H | 3,4-di-OCH3 | - | - | [9] |

| C | H | 4-F | - | - | [5] |

| D | H | 4-tert-butyl | - | - | [5] |

| E | 4-OCH3 | H | - | - | [28] |

| F | 4-Cl | H | - | - | [28] |

| G | H | 4-SO2Me | - | - | [26] |

Key SAR Insights:

-

Substituents on the N-phenyl ring (R2):

-

Electron-withdrawing groups, such as a chloro group at the para-position, have been shown to significantly enhance COX-2 inhibitory activity and selectivity.[9]

-

The presence of a sulfonamide or methylsulfonyl group at the para-position is a common feature in many selective COX-2 inhibitors and is expected to confer high potency.[26]

-

-

Substituents on the 5-phenyl ring (R1):

-

The substitution pattern on this ring can also modulate activity, although this has been less systematically explored for the this compound scaffold specifically. Studies on related isoxazole structures suggest that both electron-donating and electron-withdrawing groups can influence potency.[5][28]

-

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. Their potential to inhibit COX-2 and modulate key inflammatory signaling pathways like NF-κB and MAPKs provides a multi-pronged approach to combating inflammation. The experimental protocols outlined in this guide offer a comprehensive framework for the synthesis and biological evaluation of new analogs.

Future research in this area should focus on:

-

Systematic SAR studies: A more extensive exploration of substituents on both phenyl rings is needed to delineate a clear SAR and optimize potency and selectivity.

-

In-depth mechanistic studies: Further investigation into the precise molecular targets within the NF-κB and MAPK pathways will provide a more complete understanding of their mechanism of action.

-

Pharmacokinetic and toxicological profiling: Promising lead compounds will require thorough evaluation of their absorption, distribution, metabolism, excretion (ADME), and toxicity profiles to assess their drug-likeness and potential for clinical development.

By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals can accelerate the discovery of novel this compound-based anti-inflammatory therapies with improved efficacy and safety.

References

- 1. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 3. LPS-induced macrophage inflammation: Significance and symbolism [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iNOS/PGE2 inhibitors as a novel template for analgesic/anti‐inflammatory activity: Design, synthesis, in vitro biological activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. 2.12. Western Blot Analysis of COX-2 and iNOS Proteins [bio-protocol.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs [mdpi.com]

- 19. The Role of Lipopolysaccharide-Induced Cell Signalling in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. acu.edu.in [acu.edu.in]

Antimicrobial and antifungal activity of isoxazole-based compounds

An In-Depth Technical Guide to the Antimicrobial and Antifungal Activity of Isoxazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic and structural properties allow for diverse biological activities, making it a cornerstone in the development of novel therapeutic agents.[3][4][5] This technical guide provides a comprehensive overview of the antimicrobial and antifungal properties of isoxazole-based compounds. It delves into the underlying mechanisms of action, explores critical structure-activity relationships (SAR), presents detailed protocols for in vitro evaluation, and summarizes key findings from recent studies. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights required to design, synthesize, and evaluate the next generation of isoxazole-based antimicrobial and antifungal drugs to combat the growing threat of multidrug-resistant pathogens.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

Isoxazole is an azole heterocycle characterized by a five-membered aromatic ring containing one nitrogen and one oxygen atom in adjacent positions.[3] This arrangement confers a unique set of physicochemical properties, including aromaticity and a weak N-O bond that can be strategically cleaved under certain conditions, making it a versatile synthetic intermediate.[4][5] The isoxazole nucleus is a key pharmacophore in numerous clinically approved drugs, demonstrating its significance in eliciting specific biological responses.[1][6] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets like enzymes and receptors, underpins its broad spectrum of pharmacological activities, which include antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][7]

Caption: Core isoxazole ring with substitution points (R¹, R², R³).

Proposed Mechanisms of Action

The antimicrobial and antifungal effects of isoxazole derivatives are attributed to several mechanisms, often dependent on the specific substitutions on the core scaffold.

Antifungal Mechanism: A prominent mechanism, particularly against fungal pathogens, involves the inhibition of key enzymes in the ergosterol biosynthesis pathway.[8] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Molecular docking studies suggest that isoxazole derivatives can act as potent inhibitors of sterol 14α-demethylase (CYP51), a critical enzyme in this pathway.[9] By binding to the active site of this enzyme, the compounds disrupt ergosterol production, leading to altered membrane fluidity, impaired function of membrane-bound enzymes, and ultimately, inhibition of fungal growth.

Caption: Proposed antifungal mechanism via inhibition of CYP51.

Antibacterial Mechanism: The antibacterial action of isoxazoles can be either bactericidal (killing bacteria) or bacteriostatic (inhibiting growth).[4] The mechanisms often involve the inhibition of essential bacterial processes such as protein synthesis, metabolic pathways, or cell wall maintenance.[4] The specific target is highly dependent on the derivative's structure. For example, some isoxazole-containing drugs, like the sulfonamides, act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a compound's chemical structure and its biological activity is paramount for rational drug design. For isoxazole derivatives, SAR studies have revealed several key trends:

-

Substituents at C-3 and C-5: The nature of the groups attached to the C-3 and C-5 positions of the isoxazole ring significantly influences antimicrobial potency. The presence of aromatic or heteroaromatic rings at these positions is a common feature in active compounds.

-

Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents on appended phenyl rings play a crucial role. Studies have shown that the presence of electron-withdrawing groups, such as halogens (chlorine, fluorine) or nitro groups, often enhances antibacterial and antifungal activity.[1][10] Conversely, electron-donating groups like methoxy or dimethylamino at specific positions can also boost potency, indicating that a delicate electronic balance is required for optimal target interaction.[1]

-

Lipophilicity: The overall lipophilicity of the molecule affects its ability to penetrate microbial cell membranes. Hybridizing the isoxazole core with other heterocyclic moieties, such as thiazole or thiophene, has been shown to modulate lipophilicity and enhance anti-Candida or antibacterial activity.[6][11]

Experimental Protocols: In Vitro Efficacy Evaluation

To ensure trustworthiness and reproducibility, the evaluation of novel isoxazole compounds must follow standardized, self-validating protocols. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol outlines the steps for determining the MIC of isoxazole compounds against bacterial and fungal strains.

1. Preparation of Materials:

- Test Compounds: Prepare a stock solution of each isoxazole derivative (e.g., 1000 µg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

- Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi (e.g., Candida species).[10][12][13]

- Microorganism: Prepare a standardized inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, plate reader.

2. Experimental Setup:

- Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with the appropriate growth medium to achieve a range of final concentrations (e.g., from 250 µg/mL down to 0.48 µg/mL).

- Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

- Controls:

- Positive Control: A well containing only the growth medium and the inoculum (no compound) to ensure microbial viability.

- Negative Control: A well containing only sterile growth medium to check for contamination.

- Standard Drug Control: A row of wells with a known antibiotic or antifungal (e.g., Ciprofloxacin, Ketoconazole) to validate the assay.[1][14]

3. Incubation:

- Incubate the plates at 37°C. Incubation time is typically 18-24 hours for bacteria and 24-48 hours for fungi.[13][15]

4. Interpretation of Results:

The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.

Caption: Experimental workflow for MIC determination via broth microdilution.

A Common Synthetic Pathway

Many bioactive isoxazole derivatives are synthesized from chalcone intermediates.[14][15] The classical Claisen-Schmidt condensation reaction between an appropriate acetophenone and an aromatic aldehyde in the presence of a base yields a 1,3-diaryl-2-propen-1-one, commonly known as a chalcone.[4][14] This chalcone then undergoes cyclization upon reaction with hydroxylamine hydrochloride, typically in the presence of a base like potassium hydroxide or sodium acetate in an alcoholic solvent, to form the final isoxazole or isoxazoline ring.[14][15]

Summary of Key Findings from In Vitro Studies

Numerous studies have demonstrated the potent and broad-spectrum activity of isoxazole derivatives. The results are typically summarized by their MIC values against various pathogens.

| Compound Type | Target Organism | Noteworthy Activity (MIC) | Reference |

| Isoxazole-Chalcone Hybrids | S. aureus (Gram-positive) | Potent activity reported | [16] |

| Dihydropyrazole-Isoxazole Hybrids | Candida albicans (Fungus) | Excellent antifungal activity (IC₅₀ = 2 ± 1 µg/mL for compound 46) | [16] |

| Phenyl-Substituted Isoxazoles | C. albicans (Fungus) | MIC values ranging from 6 to 60 µg/mL | [7] |

| Thiazole-Isoxazole Hybrids | C. albicans (Fungus) | Selective anti-Candida activity, non-toxic to beneficial microbiota | [6][17] |

| Phenyl-Substituted Dihydroisoxazoles | Azole-Resistant C. glabrata | Active with MIC₉₀ values from 2 to 8 µg/mL | [12] |

Conclusion and Future Perspectives

Isoxazole-based compounds remain a highly promising scaffold in the urgent search for new antimicrobial and antifungal agents.[2][9] The versatility of their synthesis allows for extensive structural modifications, enabling the fine-tuning of their activity, selectivity, and pharmacokinetic profiles. Future research should focus on several key areas:

-

Combating Resistance: Designing novel isoxazoles that can overcome existing resistance mechanisms, such as efflux pumps in fungi or enzymatic degradation in bacteria.[9][12]

-

Mechanism Elucidation: Moving beyond preliminary screening to perform in-depth mechanistic studies to precisely identify the molecular targets of the most potent compounds.

-

Synergistic Combinations: Investigating the efficacy of isoxazole derivatives in combination with existing antimicrobial drugs to identify synergistic effects that could lower required dosages and reduce the likelihood of resistance development.[2]

-

In Vivo Efficacy: Progressing the most promising in vitro candidates to in vivo models of infection to assess their therapeutic potential in a biological system.

By leveraging the foundational knowledge of SAR and employing rigorous, standardized evaluation protocols, the scientific community can continue to exploit the rich chemical space of isoxazoles to develop effective treatments for infectious diseases.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. researchgate.net [researchgate.net]

- 3. ijpca.org [ijpca.org]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. scilit.com [scilit.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles | MDPI [mdpi.com]

- 9. Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives [mdpi.com]

- 17. Novel Isoxazole-Based Antifungal Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoxazole Nucleus as a Privileged Scaffold: A Deep Dive into the Structure-Activity Relationship of 5-phenyl-3-isoxazolecarboxamides as Kinase Inhibitors